3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one
Overview
Description
3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one is a chemical compound known for its versatile properties and applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring and a methylphenoxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 3-methylphenol with 3-chloropropylamine to form 3-(3-methylphenoxy)propylamine. This intermediate is then reacted with 2-aminophenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoxazole ring or the methylphenoxypropyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one
- 3-[3-(4-methoxyphenoxy)propyl]aminomethylphenol
Uniqueness
3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one stands out due to its specific structural features, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications.
Properties
IUPAC Name |
3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13-6-4-7-14(12-13)20-11-5-10-18-15-8-2-3-9-16(15)21-17(18)19/h2-4,6-9,12H,5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXWZPLFZLNPGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321810 | |
Record name | 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793309 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
838816-92-5 | |
Record name | 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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